An In-depth Technical Guide to 3,5-Difluoro-4'-(ethylthio)benzophenone
An In-depth Technical Guide to 3,5-Difluoro-4'-(ethylthio)benzophenone
Foreword: Unveiling a Versatile Benzophenone Scaffold
To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on 3,5-Difluoro-4'-(ethylthio)benzophenone. The benzophenone framework is a cornerstone in medicinal chemistry and materials science, offering a privileged scaffold for a multitude of applications.[1][2][3] The strategic incorporation of fluorine atoms and a thioether linkage, as seen in the title compound, presents a nuanced modulation of its electronic and photophysical properties. This guide is meticulously structured to provide not only the fundamental chemical and physical data but also to illuminate the scientific rationale behind its synthesis, characterization, and potential applications, empowering you to leverage this molecule in your research endeavors.
Core Chemical Identity and Properties
3,5-Difluoro-4'-(ethylthio)benzophenone is a diaryl ketone featuring a difluorinated phenyl ring and an ethylthio-substituted phenyl ring. This unique combination of functional groups imparts specific electronic characteristics that are of significant interest in the design of novel bioactive molecules and functional materials.
Structural and General Information
The fundamental identifiers for this compound are crucial for accurate documentation and procurement in a research setting.
| Property | Value | Source |
| CAS Number | 844885-23-0 | [4][5][6][7] |
| Molecular Formula | C₁₅H₁₂F₂OS | [4] |
| Molecular Weight | 278.32 g/mol | [4][5][7] |
| IUPAC Name | (3,5-Difluorophenyl)[4-(ethylthio)phenyl]methanone | [5] |
| Synonyms | 3,5-Difluoro-4'-(ethylsulfanyl)benzophenone | [5] |
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}
Caption: Chemical structure of 3,5-Difluoro-4'-(ethylthio)benzophenone.
Physicochemical Properties
While experimental data for this specific molecule is not widely published, predictions based on its structure provide valuable initial parameters for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 394.8 ± 42.0 °C | [8] |
| Density | 1.26 ± 0.1 g/cm³ | [8] |
| Solubility | Sparingly soluble in water.[9] Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone based on the general solubility of benzophenone derivatives. |
Synthesis and Mechanistic Insights
The synthesis of unsymmetrical benzophenones like 3,5-Difluoro-4'-(ethylthio)benzophenone is most commonly achieved through the Friedel-Crafts acylation. This powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry.
Retrosynthetic Analysis and Strategic Rationale
A direct Friedel-Crafts acylation of thioanisole with 3,5-difluorobenzoyl chloride is the most logical synthetic route. The ethylthio group is an ortho-, para-directing group, which would favor the acylation at the desired 4-position of the thioanisole ring.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a robust, self-validating procedure grounded in established principles of organic synthesis.
Reagents and Materials:
-
Thioanisole (4-(Ethylthio)benzene)
-
3,5-Difluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Acyl Chloride Addition: The flask is cooled to 0 °C in an ice bath. 3,5-Difluorobenzoyl chloride (1.0 eq.) dissolved in anhydrous DCM is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 15 minutes.
-
Nucleophile Addition: Thioanisole (1.0 eq.) dissolved in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. The mixture is stirred vigorously until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product Isolation: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-Difluoro-4'-(ethylthio)benzophenone as a solid.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The protons on the 4'-(ethylthio)phenyl ring will appear as two doublets (an AA'BB' system). The protons on the 3,5-difluorophenyl ring will appear as a triplet and a doublet of triplets due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons. The carbon signals of the 3,5-difluorophenyl ring will exhibit C-F coupling, which is a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-F stretching vibrations and C-H stretching and bending vibrations for the aromatic rings and the ethyl group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 278. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to fragments corresponding to the 3,5-difluorobenzoyl cation and the 4-(ethylthio)phenyl cation.
Applications and Scientific Relevance
The unique structural features of 3,5-Difluoro-4'-(ethylthio)benzophenone position it as a valuable building block in several areas of chemical research.
Medicinal Chemistry
The benzophenone scaffold is a well-established pharmacophore found in numerous bioactive compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. The ethylthio group can participate in various interactions with biological targets and can also be a site for further chemical modification.
Materials Science
Benzophenone derivatives are extensively used as photoinitiators in polymer chemistry and as building blocks for advanced organic materials.[10] The photophysical properties of benzophenones, such as their ability to undergo efficient intersystem crossing, make them suitable for applications in organic light-emitting diodes (OLEDs) as hosts or emitters.[10] The fluorine and sulfur substituents in 3,5-Difluoro-4'-(ethylthio)benzophenone can be exploited to fine-tune the electronic and photophysical properties for specific material science applications.
Safety and Handling
As a research chemical with limited toxicological data, 3,5-Difluoro-4'-(ethylthio)benzophenone should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Scaffold of Opportunity
3,5-Difluoro-4'-(ethylthio)benzophenone represents a strategically functionalized building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust Friedel-Crafts acylation allows for its accessible incorporation into more complex molecular architectures. The presence of fluorine and a thioether moiety offers avenues for fine-tuning its physicochemical and biological properties. This guide provides the foundational knowledge for researchers to confidently explore the synthetic utility and potential applications of this versatile compound.
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